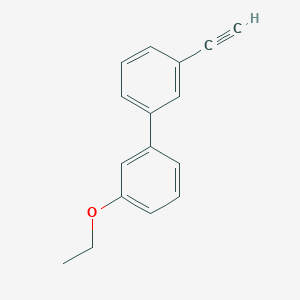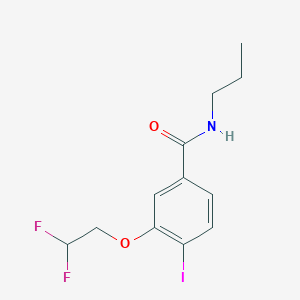
3-Ethyl-4'-ethynyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group attached to the third carbon of one ring and an ethynyl group attached to the fourth carbon of the other ring
Synthetic Routes and Reaction Conditions:
-
Sonogashira Coupling Reaction:
Reactants: 3-Ethyl-1-bromo-benzene and 4-ethynyl-biphenyl.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at room temperature to 60°C.
-
Grignard Reaction:
Reactants: 3-Ethyl-bromobenzene and 4-ethynyl-magnesium bromide.
Catalyst: Nickel(II) chloride.
Solvent: Diethyl ether.
Conditions: The reaction is performed under an inert atmosphere at low temperatures (-78°C to 0°C).
Industrial Production Methods: Industrial production of 3-Ethyl-4’-ethynyl-1,1’-biphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction:
Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Anhydrous conditions for lithium aluminum hydride; room temperature and pressure for hydrogenation.
Products: Reduction of the ethynyl group can yield ethyl-substituted biphenyls.
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents.
Conditions: Room temperature to reflux conditions.
Products: Halogenated or nitrated derivatives of 3-Ethyl-4’-ethynyl-1,1’-biphenyl.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Substituting Agents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Ethyl-substituted biphenyls.
Substitution Products: Halogenated or nitrated biphenyls.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds due to its structural similarity to biologically active biphenyl derivatives.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Employed in the synthesis of polymers with unique electronic properties.
Mecanismo De Acción
The mechanism by which 3-Ethyl-4’-ethynyl-1,1’-biphenyl exerts its effects depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, its biphenyl structure can interact with various molecular targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
4-Ethyl-4’-ethynyl-1,1’-biphenyl: Similar structure but with different substitution patterns.
4-Ethynyl-1,1’-biphenyl: Lacks the ethyl group, leading to different chemical properties.
3-Ethyl-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: 3-Ethyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both ethyl and ethynyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research applications where specific structural features are required.
Propiedades
IUPAC Name |
1-ethyl-3-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFDBQXOETVDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)






![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)




